Cas no 921469-72-9 (2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide)

2-(2-{(4-Chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide is a specialized organic compound featuring a thiazole core functionalized with a urea linkage and an acetamide group. Its structure combines a 4-chlorophenyl substituent with a cycloheptyl moiety, offering potential utility in medicinal chemistry and agrochemical research. The compound's rigid thiazole scaffold and polar carbamoyl group may enhance binding affinity in target interactions, while the lipophilic cycloheptyl tail could improve membrane permeability. Such structural characteristics suggest applications in the development of enzyme inhibitors or receptor modulators. The presence of a chloro substituent further contributes to its electronic and steric properties, making it a candidate for structure-activity relationship studies in drug discovery.
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide structure
921469-72-9 structure
Product name:2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
CAS No:921469-72-9
MF:C19H23ClN4O2S
MW:406.929521799088
CID:6328779
PubChem ID:41211546

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
    • F2096-1047
    • 921469-72-9
    • AKOS024627176
    • 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide
    • 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cycloheptylacetamide
    • 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
    • Inchi: 1S/C19H23ClN4O2S/c20-13-7-9-15(10-8-13)22-18(26)24-19-23-16(12-27-19)11-17(25)21-14-5-3-1-2-4-6-14/h7-10,12,14H,1-6,11H2,(H,21,25)(H2,22,23,24,26)
    • InChI Key: BPIYXCYNJPFGHP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(NC1=NC(=CS1)CC(NC1CCCCCC1)=O)=O

Computed Properties

  • Exact Mass: 406.1230249g/mol
  • Monoisotopic Mass: 406.1230249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 111Ų

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-1047-25mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
921469-72-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2096-1047-100mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
921469-72-9 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2096-1047-75mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
921469-72-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2096-1047-15mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
921469-72-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2096-1047-40mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
921469-72-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2096-1047-5mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
921469-72-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2096-1047-5μmol
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
921469-72-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2096-1047-10μmol
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
921469-72-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2096-1047-50mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
921469-72-9 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2096-1047-3mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide
921469-72-9 90%+
3mg
$63.0 2023-05-16

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide Related Literature

Additional information on 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide

Comprehensive Overview of 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide (CAS No. 921469-72-9)

The compound 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide, identified by its CAS No. 921469-72-9, is a sophisticated organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule features a unique combination of a thiazole ring, a chlorophenyl group, and a cycloheptyl moiety, making it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its structural complexity and functional diversity.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted treatments in oncology, inflammation, and metabolic disorders. The 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide structure aligns with this trend, as its thiazole core is known to exhibit bioactivity in multiple disease models. Additionally, the presence of the chlorophenyl group enhances its binding affinity to specific protein targets, a feature often explored in kinase inhibitor development. This compound's cycloheptyl tail further contributes to its lipophilicity, which is critical for membrane permeability and bioavailability.

The synthesis of CAS No. 921469-72-9 involves multi-step organic reactions, including urea formation and thiazole ring construction, which are well-documented in peer-reviewed literature. Its purity and stability have been confirmed through advanced analytical techniques such as HPLC, NMR, and mass spectrometry. These qualities make it a reliable reference standard for preclinical studies. Moreover, its molecular weight and logP values suggest favorable pharmacokinetic properties, a key consideration in modern drug design.

From an industrial perspective, 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide is often discussed in the context of intellectual property and patent landscapes. Several pharmaceutical companies have filed patents covering its derivatives, highlighting its commercial potential. The compound's versatility also makes it a subject of interest in structure-activity relationship (SAR) studies, where researchers aim to optimize its efficacy and reduce off-target effects. Such efforts are crucial for advancing personalized medicine and precision therapeutics.

Environmental and safety profiles of CAS No. 921469-72-9 are equally important. Regulatory agencies emphasize the need for thorough toxicological assessments and green chemistry practices during its production. The compound's biodegradability and ecotoxicity data are essential for ensuring compliance with global standards like REACH and FDA guidelines. These factors are increasingly relevant as the pharmaceutical industry shifts toward sustainable practices.

In summary, 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-cycloheptylacetamide represents a compelling case study in modern drug development. Its structural ingenuity, combined with its potential therapeutic applications, positions it as a valuable asset in the quest for innovative medicines. As research continues to unfold, this compound is likely to remain a focal point in discussions about drug discovery, molecular design, and pharmaceutical innovation.

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